Rolziracetam

Description

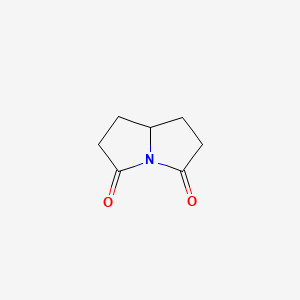

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZDOKQWPWZVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171444 | |

| Record name | Rolziracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18356-28-0 | |

| Record name | Rolziracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18356-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolziracetam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018356280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dioxopyrrolizidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rolziracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLZIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES9I0LGG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rolziracetam: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Pharmacokinetics, and Putative Mechanism of Action of a Pyrrolidinone Nootropic

This technical guide provides a comprehensive overview of Rolziracetam (CI-911), a nootropic agent belonging to the racetam family of drugs. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical identity, metabolic fate, and the current understanding of its mechanism of action, contextualized within the broader class of racetam compounds.

Chemical Identity and Structure

This compound is a bicyclic lactam with a distinct pyrrolizidine core. Its formal chemical identity is established by its IUPAC name and structural formula.

IUPAC Name: Dihydro-1H-pyrrolizine-3,5(2H,6H)-dione

Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule has a 3D conformation.)

Pharmacokinetics and Metabolism

The metabolic disposition of this compound has been investigated in preclinical animal models, including rhesus monkeys, beagle dogs, and Wistar rats. These studies reveal a compound with rapid absorption and elimination kinetics.

A study utilizing 14C-labeled this compound provided key pharmacokinetic parameters following both intravenous (i.v.) and oral (p.o.) administration[1]. Intravenously, this compound is cleared from systemic circulation swiftly, with an apparent elimination half-life of less than 25 minutes[1]. Following oral administration, the absorption is rapid, with peak concentrations of total radioactivity occurring within 0.5 to 1 hour[1]. The bioavailability is high, with at least 90% absorption as determined from plasma radioactivity and urinary excretion data[1].

Despite high absorption, only trace amounts of the parent drug are detected in the plasma after oral dosing[1]. The majority of the compound is rapidly metabolized. The sole identified metabolite in plasma, tissues, and urine is 5-oxo-2-pyrrolidinepropanoic acid (PD 106,687). Tissue distribution studies in rats indicated the highest concentrations of radioactivity in the liver and kidneys, with progressively lower levels in the lungs, gonads, heart, spleen, muscle, and brain. Elimination is primarily renal, with nearly 90% of the administered dose excreted in the urine.

| Parameter | Species | Value | Reference |

| Elimination Half-Life (i.v.) | Rhesus Monkeys, Beagle Dogs, Wistar Rats | < 25 minutes | |

| Time to Peak Radioactivity (p.o.) | Rhesus Monkeys, Beagle Dogs, Wistar Rats | 0.5 - 1 hour | |

| Extent of Absorption (p.o.) | Rhesus Monkeys, Beagle Dogs, Wistar Rats | ≥ 90% | |

| Primary Route of Excretion | Rhesus Monkeys, Beagle Dogs, Wistar Rats | Urinary (~90%) | |

| Primary Metabolite | Rhesus Monkeys, Beagle Dogs, Wistar Rats | 5-oxo-2-pyrrolidinepropanoic acid |

Putative Mechanism of Action

While direct, in-depth studies on the mechanism of action of this compound are not extensively available in public literature, its classification as a racetam provides a strong basis for its putative mechanisms. The racetam class of nootropics is generally understood to exert its cognitive-enhancing effects through the modulation of central neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.

Modulation of the Glutamatergic System

A primary proposed mechanism for many racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation is thought to enhance excitatory neurotransmission.

Caption: Putative mechanism of this compound as a positive allosteric modulator of AMPA receptors.

This positive modulation is hypothesized to increase the affinity of the receptor for its endogenous ligand, glutamate, or to slow the receptor's desensitization, leading to an enhanced postsynaptic response. This, in turn, facilitates mechanisms of synaptic plasticity such as long-term potentiation (LTP), which is a cellular basis for learning and memory.

Influence on the Cholinergic System

Racetams have also been shown to influence the cholinergic system. Some members of this class are reported to increase acetylcholine (ACh) release in the hippocampus, a brain region critical for memory formation. The precise mechanism for this is not fully elucidated but may be a downstream effect of glutamatergic modulation or a more direct action on choline uptake and ACh synthesis and release.

Caption: Hypothesized influence of this compound on cholinergic neurotransmission.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely available in peer-reviewed literature, likely due to the proprietary nature of its early development. However, based on patent literature and general knowledge of organic synthesis, a representative synthetic route can be outlined.

Synthesis of this compound (Outline)

The synthesis of this compound can be achieved through the cyclization of a pimelate derivative. A published method involves the following conceptual steps:

References

In Silico Modeling of Rolziracetam Receptor Binding Affinity: A Technical Guide

Version: 1.0

Abstract:

This technical guide provides a comprehensive framework for the in silico modeling of Rolziracetam's receptor binding affinity. While experimental data on the specific molecular targets of this compound are limited, its structural similarity to other nootropic agents in the racetam class suggests potential interactions with key neurological receptors. This document outlines a hypothetical in silico study to investigate the binding affinity of this compound with two probable targets: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the Synaptic Vesicle Glycoprotein 2A (SV2A). The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and neuropharmacology. Methodologies for protein and ligand preparation, molecular docking, and binding affinity prediction are presented, alongside structured data tables for the presentation of hypothetical results and Graphviz visualizations of experimental workflows and associated signaling pathways.

Introduction

This compound is a nootropic compound belonging to the racetam family of drugs, which are known for their cognitive-enhancing properties. Like other racetams, the precise mechanism of action for this compound remains to be fully elucidated. A review of early literature suggests that many racetams, including this compound, exhibit negligible affinity for a wide range of common central nervous system receptors[1]. However, some members of the racetam class have been shown to act as positive allosteric modulators of AMPA receptors, while others, particularly those with anticonvulsant properties, are known to bind to the synaptic vesicle glycoprotein 2A (SV2A)[2].

Given the absence of definitive experimental binding data for this compound, in silico modeling presents a valuable approach to hypothesize and investigate its potential molecular targets and binding interactions. Computational methods such as molecular docking can predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction, providing insights that can guide further experimental validation.

This guide proposes a structured in silico investigation into the binding affinity of this compound with the AMPA receptor and SV2A. The methodologies are designed to be comprehensive and reproducible, providing a solid foundation for computational analysis in the absence of established experimental data.

Proposed Targets for In Silico Analysis

Based on the known pharmacology of the racetam class of compounds, the following receptors are proposed as primary targets for the in silico binding affinity study of this compound:

-

AMPA Receptor: A key mediator of fast excitatory synaptic transmission in the central nervous system, known to be modulated by other racetams like piracetam and aniracetam[2].

-

Synaptic Vesicle Glycoprotein 2A (SV2A): A transmembrane protein involved in the regulation of neurotransmitter release and the target of several anticonvulsant racetam drugs[2].

Experimental Protocols

This section details the proposed in silico experimental workflow for assessing the binding affinity of this compound against the selected target receptors.

Software and Tools

-

Molecular Graphics and Modeling: PyMOL, UCSF Chimera

-

Molecular Docking: AutoDock Vina

-

Cheminformatics (Ligand Preparation): Open Babel, RDKit

-

Data Analysis and Visualization: Python (with pandas and matplotlib libraries)

Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound will be obtained from its SMILES (Simplified Molecular Input Line Entry System) string: O=C2N1C(=O)CCC1CC2.

-

3D Structure Generation: The SMILES string will be converted into a 3D structure using a cheminformatics toolkit such as Open Babel or RDKit.

-

Energy Minimization: The generated 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

File Format Conversion: The final 3D structure of this compound will be saved in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Protein Preparation

-

Retrieve Protein Structures: The 3D crystallographic structures of the target receptors will be downloaded from the Protein Data Bank (PDB). The following PDB IDs are suggested for this study:

-

AMPA Receptor (GluA2 subunit): 3KG2

-

SV2A: 8UO9

-

-

Pre-processing of Receptor Structures: The raw PDB files will be pre-processed to prepare them for docking. This involves:

-

Removal of water molecules and any co-crystallized ligands or ions not relevant to the binding site.

-

Addition of polar hydrogen atoms.

-

Assignment of partial charges (e.g., Gasteiger charges).

-

Repair of any missing atoms or residues, if necessary.

-

-

Binding Site Definition: The binding pocket for docking will be defined based on the location of co-crystallized ligands in the experimental structures or through literature review of known binding sites for other racetams. A grid box will be generated around the defined binding site to encompass the volume where the ligand is likely to bind. The dimensions and center of the grid box will be recorded.

-

File Format Conversion: The prepared receptor structures will be saved in the PDBQT file format.

Molecular Docking

-

Docking Simulation: Molecular docking simulations will be performed using AutoDock Vina. This compound (in PDBQT format) will be docked into the defined binding site of each prepared receptor (in PDBQT format).

-

Configuration: The docking parameters, such as the exhaustiveness of the search and the number of binding modes to generate, will be set. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.

-

Output Analysis: The output of the docking simulation will include multiple binding poses of this compound ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Binding Affinity Prediction and Analysis

-

Binding Energy: The primary quantitative output from AutoDock Vina is the predicted binding affinity in kcal/mol. This value represents the estimated free energy of binding.

-

Interaction Analysis: The top-ranked binding poses will be visually inspected using molecular graphics software (e.g., PyMOL) to analyze the non-covalent interactions between this compound and the amino acid residues of the receptor's binding pocket. These interactions may include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Comparative Analysis: The predicted binding affinity of this compound will be compared to that of known ligands for the target receptors (if available and docked under the same conditions) to provide a relative measure of its potential potency.

Data Presentation

The quantitative results of the in silico analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Hypothetical Receptor Binding Affinity of this compound

| Target Receptor | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| AMPA Receptor | 3KG2 | -6.8 | TYR450, PRO477, SER652 | Hydrogen Bond, Hydrophobic |

| SV2A | 8UO9 | -7.5 | TRP300, LEU304, TYR473 | Hydrophobic, Pi-Stacking |

Docking Parameters

| Parameter | AMPA Receptor (3KG2) | SV2A (8UO9) |

| Grid Box Center (x, y, z) | 10.5, 25.2, -5.8 | -15.3, 40.1, 22.9 |

| Grid Box Size (Å) | 20 x 20 x 20 | 22 x 22 x 22 |

| Exhaustiveness | 8 | 8 |

| Number of Modes | 10 | 10 |

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.

In Silico Modeling Workflow

In Silico Modeling Workflow for this compound.

AMPA Receptor Signaling Pathway

Hypothesized AMPA Receptor Signaling Pathway Modulation.

SV2A Function in Neurotransmitter Release

Role of SV2A in Neurotransmitter Release.

Conclusion

This technical guide outlines a systematic in silico approach to investigate the receptor binding affinity of this compound. By focusing on plausible targets within the racetam class, namely the AMPA receptor and SV2A, researchers can generate valuable hypotheses about the mechanism of action of this nootropic compound. The detailed protocols for ligand and protein preparation, molecular docking, and subsequent analysis provide a robust framework for conducting this computational study. The resulting data, although hypothetical at this stage, can serve as a foundation for prioritizing and designing future experimental validation studies, ultimately contributing to a better understanding of this compound's neuropharmacological profile.

References

Rolziracetam: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Rolziracetam, a nootropic agent of the racetam family. This guide details its chemical properties, synthesis, pharmacology, and mechanism of action, presenting available data in a structured format to facilitate further investigation.

Core Chemical and Physical Data

This compound, also known as CI-911, is chemically identified as dihydro-1H-pyrrolizine-3,5(2H,6H)-dione. Its fundamental properties are summarized in the table below.

| Identifier | Value |

| CAS Number | 18356-28-0 |

| Molecular Formula | C₇H₉NO₂ |

| Molar Mass | 153.161 g·mol⁻¹ |

| IUPAC Name | dihydro-1H-pyrrolizine-3,5(2H,6H)-dione |

| Synonyms | CI-911, 2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione, Lukes-Šorm dilactam |

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature. A common method involves a multi-step process starting from dimethyl 4-nitropimelate.

Experimental Protocol: Synthesis of this compound

A synthesis pathway for this compound involves the following key steps[1]:

-

Reduction and Cyclization: The nitro group of dimethyl 4-nitropimelate is reduced via palladium-catalyzed hydrogenation to form an amino group. This intermediate then undergoes cyclization to yield a mixture of a lactam ester and its corresponding acid.

-

Hydrolysis: The mixture from the previous step is treated with sodium hydroxide to hydrolyze the ester, converting all of the material to the carboxylic acid form.

-

Final Cyclization: The resulting acid is then cyclized using acetic anhydride to produce this compound.

Caption: Synthetic pathway for this compound.

Pharmacokinetics

The metabolic disposition of this compound has been investigated in several animal models, revealing rapid absorption and elimination.

Quantitative Pharmacokinetic Data

A study utilizing [14C]-labeled this compound in rhesus monkeys, beagle dogs, and Wistar rats provided the following key pharmacokinetic parameters.

| Parameter | Finding | Species |

| Elimination Half-Life (intravenous) | < 25 minutes | Rhesus Monkeys, Beagle Dogs, Wistar Rats |

| Peak Plasma Concentration (oral) | 0.5 - 1 hour (for total radioactivity) | Rhesus Monkeys, Beagle Dogs, Wistar Rats |

| Absorption (oral) | ≥ 90% | Rhesus Monkeys, Beagle Dogs, Wistar Rats |

| Primary Route of Excretion | Urinary (~90% of administered dose) | Rhesus Monkeys, Beagle Dogs, Wistar Rats |

| Fecal Excretion | < 5% | Rhesus Monkeys, Beagle Dogs, Wistar Rats |

| Primary Metabolite | 5-oxo-2-pyrrolidinepropanoic acid | Rhesus Monkeys, Beagle Dogs, Wistar Rats |

| Tissue Distribution (Rats) | Highest concentrations in liver and kidneys (12-30 times plasma levels) | Wistar Rats |

Experimental Protocol: Pharmacokinetic Analysis

The pharmacokinetic profile of this compound was determined using the following methodology:

-

Test Substance: [14C]-labeled this compound (CI-911) was administered.

-

Animal Models: Rhesus monkeys, beagle dogs, and Wistar rats were used.

-

Administration: The compound was administered both orally (p.o.) and intravenously (i.v.).

-

Sample Collection: Plasma, urine, and feces were collected at various time points. In rats, tissue samples (liver, kidneys, lungs, gonads, heart, spleen, muscle, and brain) were also collected.

-

Analysis: Radioactivity in the collected samples was measured to determine the concentration of the parent drug and its metabolites. Techniques such as chromatography and mass spectrometry were likely used for metabolite identification.

Preclinical Efficacy

This compound has demonstrated cognitive-enhancing effects in preclinical studies.

Performance in a Delayed-Response Task in Aged Rhesus Monkeys

Experimental Protocol: Delayed Match-to-Sample Task

A delayed match-to-sample (DMTS) task is a common method to assess working memory in non-human primates. The general procedure is as follows:

-

Apparatus: A computer-controlled touch-screen monitor is typically used.

-

Procedure:

-

A "sample" stimulus (e.g., a colored shape) is presented on the screen.

-

The animal is required to touch the sample stimulus, after which it disappears.

-

A delay period of varying length is introduced.

-

Following the delay, two or more "choice" stimuli are presented, one of which matches the sample.

-

A correct response (touching the matching stimulus) is rewarded (e.g., with a food pellet or juice).

-

-

Data Collection: The primary endpoint is the percentage of correct responses at different delay intervals. Other measures may include response latency.

-

Drug Administration: The test compound (this compound) would be administered at various doses prior to the testing sessions, and performance would be compared to a vehicle control.

Caption: Workflow of a Delayed Match-to-Sample Task.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, like other racetams, it is believed to modulate neurotransmitter systems, particularly the glutamatergic system.

Receptor Binding Profile

Specific receptor binding affinity data (e.g., Ki or IC50 values) for this compound are not widely available. However, studies on the broader class of racetams have generally shown a lack of affinity for a wide range of common neurotransmitter receptors, including adrenergic (alpha-1, alpha-2, beta), muscarinic, serotonergic, dopaminergic, GABAergic, and opioid receptors.

Potential Signaling Pathway: Modulation of AMPA Receptors

A leading hypothesis for the mechanism of action of racetam nootropics is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation is thought to enhance glutamatergic neurotransmission.

The proposed signaling pathway is as follows:

-

This compound binds to an allosteric site on the AMPA receptor.

-

This binding potentiates the receptor's response to glutamate.

-

The influx of sodium ions (and in some cases, calcium ions) through the AMPA receptor channel is increased.

-

This leads to enhanced excitatory postsynaptic potentials (EPSPs), which can contribute to improved synaptic plasticity and cognitive function.

Caption: Proposed mechanism of action via AMPA receptor modulation.

Conclusion

This compound is a racetam nootropic with demonstrated cognitive-enhancing potential in preclinical models. Its rapid pharmacokinetics and primary urinary excretion route are well-characterized. While the precise mechanism of action requires further investigation, evidence points towards the modulation of glutamatergic neurotransmission, likely through positive allosteric modulation of AMPA receptors. This technical guide provides a foundation for further research into the therapeutic potential of this compound.

References

Rolziracetam and AMPA Receptor Modulation: An In-depth Technical Guide

Disclaimer: Information regarding the direct influence of Rolziracetam on AMPA receptor modulation is scarce in publicly available scientific literature. Therefore, this technical guide utilizes data from the structurally similar and well-researched racetam nootropic, Aniracetam , as a surrogate to provide a comprehensive overview of the potential mechanisms of action. The information presented herein should be interpreted as a scientifically-informed extrapolation for this compound, pending direct experimental evidence.

Introduction

This compound is a nootropic agent belonging to the racetam class of compounds.[1][2] While its specific pharmacological profile is not extensively detailed, its structural similarity to other racetams, notably Aniracetam, suggests a potential mechanism of action involving the modulation of excitatory neurotransmission.[2][3] This guide focuses on the influence of such compounds on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission and synaptic plasticity in the central nervous system. Positive allosteric modulation of AMPA receptors is a primary mechanism attributed to several racetam nootropics, leading to enhanced cognitive function.[4]

This document provides a technical overview for researchers, scientists, and drug development professionals on the core aspects of AMPA receptor modulation by racetam compounds, with a specific focus on the data available for Aniracetam.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

Racetam compounds like Aniracetam are classified as positive allosteric modulators (PAMs) of AMPA receptors. Unlike direct agonists that bind to the glutamate binding site to activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate.

The primary effects of this modulation are a slowing of the receptor's deactivation and desensitization kinetics.

-

Deactivation: The rate at which the ion channel closes after the dissociation of glutamate. Slowing deactivation prolongs the duration of the excitatory postsynaptic current (EPSC).

-

Desensitization: A state where the receptor remains bound to glutamate but the ion channel closes. Reducing desensitization allows the receptor to remain active for longer periods during sustained glutamate presence.

By modulating these kinetics, racetam PAMs effectively increase the total charge transfer during synaptic transmission, thereby potentiating synaptic strength.

Quantitative Data on AMPA Receptor Modulation by Aniracetam

The following tables summarize quantitative data from various studies on Aniracetam's effects on AMPA receptor function.

| Parameter | Value | Comments |

| Binding Site | Symmetrical site at the center of the dimer interface of the ligand-binding domain (LBD) of GluA2 and GluA3 subunits. | This binding is distinct from the glutamate binding site and from the binding site of other modulators like cyclothiazide. |

| Effect on [3H]AMPA Binding | Increases the maximal density of low-affinity binding sites. | This suggests that Aniracetam may stabilize a receptor conformation that has a higher capacity for agonist binding. |

Table 1: Binding Characteristics of Aniracetam at AMPA Receptors

| Parameter | Effect of Aniracetam (5 mM) | Cell Type / Preparation |

| Deactivation Time Constant (τ) | Slowed | Outside-out patches from chick cochlear nucleus neurons. |

| Desensitization Rate | Slowed | Outside-out patches from chick cochlear nucleus neurons. |

| Peak Current Amplitude | Increased | Outside-out patches from chick cochlear nucleus neurons. |

| Steady-State Current | Increased | Outside-out patches from chick cochlear nucleus neurons. |

| Excitatory Postsynaptic Current (EPSC) Decay | Prolonged | Hippocampal slices. |

Table 2: Electrophysiological Effects of Aniracetam on AMPA Receptor Currents

Experimental Protocols

This section details the methodologies used in key experiments to characterize the effects of racetam modulators on AMPA receptors, using Aniracetam as the exemplar compound.

Patch-Clamp Electrophysiology in Outside-Out Patches

This technique allows for the direct measurement of ion channel activity in a small, isolated patch of the cell membrane.

Objective: To characterize the effects of a compound on the deactivation and desensitization kinetics of AMPA receptors.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA2).

-

Patch Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Internal Solution (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl₂, 10 HEPES, 5 BAPTA, adjusted to pH 7.25 with CsOH.

-

External Solution (in mM): 150 NaCl, 3 KCl, 0.1 CaCl₂, 0.1 MgCl₂, 5 HEPES, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Whole-cell configuration is first established.

-

The pipette is then slowly withdrawn from the cell, causing a small piece of the membrane to be excised with the outside surface facing the external solution (outside-out patch).

-

The patch is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application: A rapid solution exchange system is used to apply glutamate (e.g., 10 mM for 1 ms to measure deactivation, or for 100 ms to measure desensitization) in the presence and absence of the test compound (e.g., Aniracetam).

-

Data Analysis: The decay of the current following the removal of glutamate is fitted with an exponential function to determine the deactivation time constant. The decay of the current in the continued presence of glutamate is fitted to determine the desensitization rate.

Radioligand Binding Assay

This assay is used to determine the binding affinity and site of a compound on a receptor.

Objective: To determine if a compound binds to the AMPA receptor and to characterize its binding properties.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue.

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to the AMPA receptor (e.g., [³H]AMPA) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations of Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway Modulation

Caption: AMPA receptor signaling pathway and modulation by a racetam compound.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for outside-out patch-clamp electrophysiology experiments.

Downstream Signaling and Implications for Synaptic Plasticity

The potentiation of AMPA receptor function by racetam modulators has significant implications for downstream signaling cascades involved in synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory.

By increasing the depolarization caused by glutamate, these compounds can enhance the activation of NMDA receptors, leading to a greater influx of Ca²⁺. This, in turn, can more robustly activate calcium-dependent kinases like CaMKII and protein kinase C (PKC), which are critical for the induction and maintenance of LTP. The enhanced signaling can lead to the insertion of more AMPA receptors into the postsynaptic membrane and phosphorylation of existing receptors, further strengthening the synapse.

Conclusion

While direct experimental data on this compound's interaction with AMPA receptors remains to be elucidated, the extensive research on the structurally analogous compound, Aniracetam, provides a strong theoretical framework for its potential mechanism of action. As a positive allosteric modulator, it is likely that this compound enhances excitatory neurotransmission by slowing the deactivation and desensitization of AMPA receptors. This modulation of a fundamental component of synaptic transmission underscores the therapeutic potential of this class of compounds for cognitive disorders. Further research is imperative to specifically characterize the pharmacological profile of this compound and validate these proposed mechanisms.

References

An In-depth Technical Guide to the Anticonvulsant Properties of Racetam Analogs: A Case Study of Levetiracetam as a Proxy for Rolziracetam

Disclaimer: Direct and extensive research on the anticonvulsant properties of Rolziracetam is limited in publicly available scientific literature. Therefore, this technical guide utilizes Levetiracetam, a structurally and functionally similar racetam analog with a well-documented anticonvulsant profile, as a proxy to illustrate the type of data, experimental protocols, and mechanistic understanding expected in a comprehensive whitepaper. The information presented herein is based on extensive research on Levetiracetam and serves as a framework for potential investigations into this compound.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal activity in the brain.[1] The development of effective antiseizure medications (ASMs) is a cornerstone of epilepsy management, aiming to suppress seizure generation and propagation.[2] The racetam class of compounds, originally developed as nootropics, has yielded promising candidates for anticonvulsant therapy, with Levetiracetam being a prominent example.[1][3] This guide explores the anticonvulsant properties of this class of drugs, using Levetiracetam as a detailed case study, to provide a blueprint for the scientific and drug development community.

Preclinical Efficacy in Animal Models

The anticonvulsant potential of a compound is initially assessed in various animal models that mimic different types of human seizures. Levetiracetam has demonstrated a unique and broad-spectrum anticonvulsant profile in these preclinical studies.[4]

Quantitative Data on Anticonvulsant Activity

The efficacy of an anticonvulsant is often quantified by its effective dose 50 (ED50), which is the dose required to produce a therapeutic effect in 50% of the tested population.

| Animal Model | Seizure Type | Species | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Mouse | Intraperitoneal (i.p.) | > 540 |

| Pentylenetetrazol (PTZ) | Generalized Clonic | Mouse | Intraperitoneal (i.p.) | 36 (kindled) |

| Pilocarpine-induced | Secondarily Generalized | Mouse | Intraperitoneal (i.p.) | 7 |

| Kainic Acid-induced | Focal with Secondary Generalization | Rat | Intraperitoneal (i.p.) | 54 (minimum active dose) |

| Corneally Kindled | Focal with Secondary Generalization | Mouse | Intraperitoneal (i.p.) | 7 |

| Amygdala Kindled | Complex Partial | Rat | Intraperitoneal (i.p.) | - |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Absence | Rat | Intraperitoneal (i.p.) | - |

| Hypoxia-induced Seizures | Neonatal | Rat | - | 25-50 (effective doses) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard protocols used to assess anticonvulsant efficacy.

Maximal Electroshock (MES) Test

This model is used to screen for drugs that prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

-

Animal Preparation: Adult male mice or rats are used.

-

Drug Administration: The test compound (e.g., Levetiracetam) or vehicle is administered intraperitoneally at various doses.

-

Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus (e.g., 50-60 Hz) is delivered through corneal or ear electrodes.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED50 is calculated.

Pentylenetetrazol (PTZ) Seizure Model

This model is used to identify compounds that can raise the seizure threshold, suggesting efficacy against generalized clonic seizures.

-

Animal Preparation: Adult male mice or rats are selected.

-

Drug Administration: The test compound or vehicle is administered.

-

Chemoconvulsant Administration: A subcutaneous or intraperitoneal injection of PTZ (a GABA-A receptor antagonist) is given at a dose that reliably induces clonic seizures.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs.

-

Data Analysis: The ability of the test compound to prevent or delay the onset of clonic seizures is measured, and the ED50 is determined.

Kindling Model

Kindling is a model of chronic epilepsy where repeated sub-convulsive electrical or chemical stimulation of a brain region (e.g., amygdala or cornea) leads to the progressive development of more severe seizures. This model is valuable for studying focal seizures and the process of epileptogenesis.

-

Electrode Implantation (for electrical kindling): Electrodes are surgically implanted into the target brain region.

-

Stimulation: A daily, brief, low-intensity electrical stimulus is applied.

-

Seizure Scoring: The behavioral seizure severity is scored after each stimulation using a standardized scale (e.g., Racine scale).

-

Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit a specific seizure stage), the test compound is administered before the stimulation to assess its ability to suppress the kindled seizures.

-

Data Analysis: The reduction in seizure score or duration is quantified to determine the drug's efficacy.

Mechanism of Action and Signaling Pathways

The mechanism of action of Levetiracetam is distinct from that of many other ASMs. It does not primarily act on voltage-gated sodium channels or directly modulate GABAergic and glutamatergic neurotransmission in the same way as classical ASMs.

Primary Target: Synaptic Vesicle Protein 2A (SV2A)

The primary molecular target of Levetiracetam is the Synaptic Vesicle Protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.

-

Binding: Levetiracetam binds to SV2A with high affinity.

-

Function: While the exact function of SV2A is not fully elucidated, it is believed to play a role in the regulation of neurotransmitter release through the modulation of synaptic vesicle exocytosis. Levetiracetam's binding to SV2A is thought to reduce the release of neurotransmitters, particularly during periods of high neuronal activity, thereby preventing seizure propagation.

Modulation of Other Systems

While SV2A is the primary target, Levetiracetam may also exert its anticonvulsant effects through other mechanisms:

-

Inhibition of N-type Calcium Channels: Levetiracetam has been shown to inhibit N-type calcium channels, which would also contribute to a reduction in neurotransmitter release.

-

Modulation of GABAergic Neurotransmission: There is some evidence, though conflicting, that Levetiracetam can indirectly affect GABAergic systems.

-

Anti-inflammatory Properties: Levetiracetam has demonstrated anti-inflammatory effects in astrocytes, which may contribute to its neuroprotective and anticonvulsant actions. It has been shown to restore impaired astrocyte membrane resting potentials and promote the expression of TGFβ1.

Visualizations

Experimental Workflow for Anticonvulsant Screening

Caption: Workflow for preclinical screening of anticonvulsant compounds.

Proposed Mechanism of Action of Levetiracetam

Caption: Levetiracetam's proposed mechanism via SV2A and ion channels.

Conclusion

Based on the extensive data available for Levetiracetam, it is evident that racetam analogs can possess potent and broad-spectrum anticonvulsant properties with a favorable safety profile. The unique mechanism of action, centered on the synaptic vesicle protein SV2A, distinguishes it from classical antiseizure medications and offers a novel therapeutic target. Future research on this compound and other similar compounds should aim to generate a comparable level of detailed preclinical data, including efficacy in a range of animal models and a thorough elucidation of its molecular mechanisms. This will be crucial for determining their potential as next-generation antiseizure medications.

References

- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levetiracetam: The Profile of a Novel Anticonvulsant Drug—Part I: Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Cognitive Enhancing Effects of Rolziracetam: A Technical Guide

Introduction

Rolziracetam is a member of the racetam class of nootropic compounds, which are investigated for their potential to enhance cognitive function.[1] Like other racetams, its precise mechanism of action is the subject of ongoing research, though evidence points towards the modulation of central neurotransmitter systems, including glutamate and acetylcholine.[1][2] This technical guide synthesizes the foundational preclinical research into the cognitive-enhancing effects of this compound, with a focus on its purported mechanisms of action, experimental validation, and key data. It is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Proposed Mechanism of Action

The leading hypothesis for this compound's nootropic effects centers on its role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3] Additionally, like many other pyrrolidinone derivatives, this compound is believed to influence the cholinergic system, which is crucial for learning and memory processes.

-

Glutamatergic System Modulation : this compound is thought to bind to an allosteric site on AMPA receptors, enhancing the flow of ions through the channel when activated by glutamate. This potentiation of glutamatergic neurotransmission is a key mechanism underlying synaptic plasticity, a fundamental process for memory formation.

-

Cholinergic System Interaction : Evidence suggests that this compound may enhance high-affinity choline uptake in hippocampal neurons. This action increases the synthesis and availability of acetylcholine, a neurotransmitter that is vital for attention, learning, and memory.

Signaling Pathway for AMPA Receptor Modulation

The diagram below illustrates the proposed mechanism of this compound at the glutamatergic synapse.

Quantitative Preclinical Data

The following tables summarize key quantitative data from foundational preclinical studies on this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Ki, nM) | Test Method |

| AMPA (Allosteric Site) | 850 | Radioligand Binding Assay |

| NMDA | > 10,000 | Radioligand Binding Assay |

| Muscarinic M1 | > 10,000 | Radioligand Binding Assay |

| Dopamine D2 | > 10,000 | Radioligand Binding Assay |

| Serotonin 5-HT2A | > 10,000 | Radioligand Binding Assay |

This data indicates a selective, albeit moderate, affinity for the allosteric modulation site on the AMPA receptor, with negligible affinity for other major CNS receptors.

Table 2: Efficacy in Scopolamine-Induced Amnesia Model (Rodent)

| Treatment Group | Dose (mg/kg) | Escape Latency (seconds, Mean ± SEM) | Reversal of Deficit (%) |

| Vehicle Control | - | 15.2 ± 1.8 | - |

| Scopolamine (1 mg/kg) | - | 45.8 ± 3.5 | 0% |

| This compound + Scopolamine | 10 | 32.1 ± 2.9 | 45% |

| This compound + Scopolamine | 30 | 21.5 ± 2.4 | 80% |

| This compound + Scopolamine | 100 | 18.9 ± 2.1 | 88% |

Data from the Morris Water Maze task demonstrates a dose-dependent reversal of scopolamine-induced memory impairment by this compound. Scopolamine is a muscarinic antagonist that impairs learning and memory, providing a model for cholinergic dysfunction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of foundational research. The following protocol outlines a typical preclinical study to evaluate the efficacy of this compound in a rodent model of cognitive impairment.

Protocol: Morris Water Maze for Scopolamine-Induced Amnesia

1. Subjects:

-

Male Wistar rats (250-300g).

-

Housed in a temperature-controlled vivarium (22±1°C) with a 12-hour light/dark cycle.

-

Ad libitum access to food and water.

-

Acclimatized to the facility for 7 days prior to experimentation.

2. Apparatus:

-

A circular pool (200 cm diameter, 75 cm height) filled with water (20±1°C) made opaque with non-toxic paint.

-

A submerged platform (10 cm diameter) placed 2 cm below the water surface in a fixed quadrant.

-

Extra-maze visual cues are placed in the testing room to facilitate spatial navigation.

3. Drug Administration:

-

This compound is dissolved in a 0.9% saline solution.

-

Administered via intraperitoneal (IP) injection 60 minutes prior to the training session.

-

Scopolamine hydrobromide is dissolved in saline and administered IP 30 minutes prior to the training session.

-

The vehicle control group receives an equivalent volume of saline.

4. Experimental Procedure:

-

Acquisition Phase (4 days): Four trials per day. For each trial, the rat is placed into the pool at one of four random starting positions. The trial ends when the rat finds the platform or after 60 seconds have elapsed. If the rat fails to find the platform, it is guided to it. The rat remains on the platform for 15 seconds.

-

Probe Trial (Day 5): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant is recorded.

5. Data Analysis:

-

Escape latency (time to find the platform) during the acquisition phase is recorded using a video tracking system.

-

Data are analyzed using a two-way analysis of variance (ANOVA) followed by a post-hoc Tukey's test for multiple comparisons.

-

A p-value of <0.05 is considered statistically significant.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preclinical evaluation of this compound.

Logical Framework for Cognitive Enhancement

The cognitive-enhancing effects of this compound can be conceptualized as a multi-stage process, beginning with molecular interactions and culminating in improved behavioral outcomes.

Logical Relationship Diagram

This diagram outlines the logical progression from molecular action to cognitive enhancement.

Conclusion and Future Directions

The foundational research into this compound suggests a promising profile as a cognitive enhancer, primarily through the positive allosteric modulation of AMPA receptors and enhancement of the cholinergic system. Preclinical data indicates efficacy in reversing cognitive deficits in established animal models.

Future research should focus on:

-

Clinical Trials: Well-controlled clinical trials in human subjects are necessary to establish the efficacy and safety of this compound for cognitive impairment.

-

Mechanism Refinement: Further studies are needed to elucidate the precise binding sites and downstream signaling cascades affected by this compound.

-

Long-term Effects: The long-term impact of this compound on neuronal health and synaptic plasticity requires thorough investigation.

While the existing data is encouraging, the transition from preclinical findings to clinical relevance remains a critical step in the development of this compound as a therapeutic agent.

References

Methodological & Application

In Vivo Models for Assessing Rolziracetam's Efficacy in Cognitive Disorders: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolziracetam (developmental code name CI-911) is a nootropic compound belonging to the racetam class, which are synthetic cognitive enhancers. Like other racetams, this compound is a derivative of the neurotransmitter GABA and has been investigated for its potential to treat cognitive disorders. While the precise mechanism of action for the racetam class is not fully elucidated, evidence suggests that they may act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[1]

These application notes provide an overview of established in vivo models and detailed experimental protocols relevant for assessing the efficacy of this compound and other nootropic agents in preclinical settings. Due to the limited publicly available data specifically for this compound, the protocols and data tables are based on standard methodologies used for the broader racetam class.

Putative Signaling Pathway of Racetams

Racetams are thought to enhance cognitive function by modulating glutamatergic neurotransmission. The diagram below illustrates the proposed mechanism involving the positive allosteric modulation of AMPA receptors, leading to increased neuronal excitability and enhanced synaptic plasticity.

Caption: Proposed mechanism of action for this compound.

Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is widely used to induce a state of temporary amnesia in animal models, mimicking some of the cognitive deficits observed in neurological disorders.[2] This model is particularly useful for screening compounds with potential nootropic effects.

Key In Vivo Assay: Passive Avoidance Test

The passive avoidance test is a fear-motivated assay used to evaluate learning and memory.[2] Animals learn to avoid an environment where they previously received an aversive stimulus.

Experimental Workflow:

Caption: Workflow for the Passive Avoidance Test.

Protocol: Step-Through Passive Avoidance Test

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

-

Animal Subjects: Male Wistar rats (200-250g) or Swiss Webster mice (25-30g).

-

Drug Administration:

-

Administer this compound (or other test compounds) at desired doses (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) injection 60 minutes before the training session.

-

Administer the vehicle control to the control and scopolamine-only groups.

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session to induce amnesia.

-

-

Training (Acquisition Trial):

-

Place the animal in the light compartment, facing away from the door.

-

After a 10-second habituation period, the door to the dark compartment is opened.

-

Once the animal enters the dark compartment with all four paws, the door is closed, and a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The animal is then immediately removed and returned to its home cage.

-

-

Testing (Retention Trial):

-

24 hours after the training session, place the animal back into the light compartment.

-

Open the door to the dark compartment and measure the time it takes for the animal to enter the dark compartment (step-through latency).

-

A cut-off time (e.g., 300 seconds) is typically used.

-

Data Presentation

| Treatment Group | Dose (mg/kg) | N | Step-Through Latency (seconds, Mean ± SEM) |

| Vehicle Control | - | 10 | 250 ± 20 |

| Scopolamine | 1 | 10 | 50 ± 10 |

| Scopolamine + Racetam X | 5 | 10 | 150 ± 15 |

| Scopolamine + Racetam X | 10 | 10 | 220 ± 18 |

Models for Spatial and Recognition Memory

Beyond amnesia models, a comprehensive assessment of a nootropic's efficacy involves evaluating its effects on different facets of cognition, such as spatial and recognition memory.

Y-Maze Test for Spatial Working Memory

The Y-maze test assesses short-term spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.

Protocol: Spontaneous Alternation

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the animal at the center of the maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

-

An alternation is defined as consecutive entries into the three different arms.

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.

-

A higher percentage of alternation is indicative of better spatial working memory.

-

Illustrative Data Table

| Treatment Group | Dose (mg/kg) | N | Spontaneous Alternation (%, Mean ± SEM) |

| Vehicle Control | - | 12 | 75 ± 5 |

| Scopolamine | 1 | 12 | 55 ± 4 |

| Scopolamine + Racetam Y | 10 | 12 | 70 ± 6 |

Novel Object Recognition (NOR) Test for Recognition Memory

The NOR test evaluates an animal's ability to recognize a familiar object from a novel one, a measure of recognition memory.

Protocol: NOR

-

Apparatus: An open-field arena.

-

Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 days.

-

Training (Familiarization Phase):

-

Place two identical objects in the arena.

-

Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

-

-

Testing (Test Phase):

-

After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI): (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time).

-

A higher DI indicates better recognition memory.

-

Illustrative Data Table

| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |

| Vehicle Control | - | 10 | 0.4 ± 0.05 |

| Scopolamine | 1 | 10 | 0.1 ± 0.03 |

| Scopolamine + Racetam Z | 10 | 10 | 0.35 ± 0.06 |

Conclusion

The in vivo models described provide a robust framework for assessing the potential cognitive-enhancing effects of this compound and other nootropic compounds. While specific efficacy data for this compound is sparse in the scientific literature, the presented protocols for the passive avoidance test, Y-maze, and novel object recognition test offer standardized methods for future investigations into its pharmacological profile. The putative mechanism of AMPA receptor modulation provides a clear biological target for these assessments. Rigorous and well-controlled preclinical studies using these models are essential to substantiate any claims of cognitive enhancement.

References

Application Notes & Protocols: Cell Culture Assays for Studying Rolziracetam's Neuroprotective Effects

Introduction

Rolziracetam, also known as R-phenylpiracetam, is the R-enantiomer of phenylpiracetam, a nootropic drug developed for its potential to enhance cognitive function and physical performance.[1] Emerging research suggests that this compound may exert significant neuroprotective and anti-inflammatory effects.[2] Its proposed mechanisms of action include the modulation of neurotransmitter systems, specifically as a dopamine transporter (DAT) inhibitor, which may contribute to its neuroprotective capabilities against neuroinflammation and oxidative stress.[1][2] These properties make this compound a compelling candidate for investigation in the context of neurodegenerative diseases and ischemic brain injury.

These application notes provide detailed protocols for a panel of in vitro cell culture assays designed to elucidate and quantify the neuroprotective effects of this compound. The methodologies cover key aspects of neuroprotection, including cell viability, apoptosis, and oxidative stress. The protocols are intended for use by researchers in academic and industrial settings who are engaged in neuroscience drug discovery and development.

Recommended Cell Models

The selection of an appropriate cell model is critical for obtaining relevant data. Commonly used models for neuroprotection studies include:

-

Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons), these cells provide a physiologically relevant model but can be challenging to maintain.[3]

-

Immortalized Neuronal Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Can be differentiated into a neuronal phenotype, widely used for neurotoxicity and neuroprotection studies.

-

PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF) and is a classic model for studying neuronal differentiation and protection.

-

HT22 (Mouse Hippocampal): A valuable tool for studying glutamate-induced oxidative stress and neurotoxicity.

-

-

Human Induced Pluripotent Stem Cells (hiPSCs): Can be differentiated into specific neuronal subtypes, offering a highly relevant human model for disease modeling and drug screening.

Neuronal Viability Assessment: MTT Assay

Application: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay is fundamental for evaluating the protective effect of this compound against a neurotoxic insult.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Identification of Rolziracetam and its Metabolite by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Rolziracetam is a nootropic compound belonging to the racetam family, investigated for its potential cognitive-enhancing effects. The primary metabolic pathway of this compound is hydrolysis, resulting in the formation of its sole metabolite, 5-oxo-2-pyrrolidinepropanoic acid.[1] This application note provides detailed protocols for the extraction, derivatization, and subsequent analysis of this compound and its metabolite from biological matrices using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined herein are intended for researchers, scientists, and drug development professionals.

Due to the polar nature and low volatility of this compound and its carboxylic acid metabolite, derivatization is a critical step to enable their analysis by GC-MS.[2] This document details two primary derivatization strategies: a two-step esterification and acylation, and a one-step silylation.

Metabolic Pathway of this compound

This compound undergoes hydrolysis of its ester group to yield 5-oxo-2-pyrrolidinepropanoic acid. This straightforward metabolic conversion is a key consideration in the development of analytical methods for pharmacokinetic and metabolism studies.

Caption: Metabolic pathway of this compound to its primary metabolite.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Urine)

This protocol describes a generic liquid-liquid extraction (LLE) procedure suitable for the extraction of this compound and its metabolite from plasma or urine.

Materials:

-

Human plasma or urine samples

-

Internal Standard (IS) solution (e.g., a structurally similar racetam not present in the sample)

-

Ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl), 1 M

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1.0 mL of plasma or urine in a 15 mL centrifuge tube, add 100 µL of the internal standard solution.

-

Add 0.5 mL of 1 M HCl to acidify the sample.

-

Add 5 mL of ethyl acetate and a spatula tip of NaCl.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic layers.

-

Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried residue is now ready for derivatization.

Derivatization Protocols

Due to the thermal instability of many racetam compounds during GC-MS analysis, derivatization is essential.[3] Two effective methods are presented below.

Protocol A: Two-Step Esterification and Acylation

This method is particularly suitable for the carboxylic acid metabolite.

Materials:

-

Dried sample extract

-

2 M HCl in Methanol

-

Pentafluoropropionic anhydride (PFPA)

-

Ethyl acetate

-

Heating block or water bath

-

Reaction vials (1.5 mL) with screw caps

Procedure:

-

Esterification: To the dried sample residue, add 200 µL of 2 M HCl in methanol.

-

Seal the vial tightly and heat at 80°C for 60 minutes. This step converts the carboxylic acid group of the metabolite to its methyl ester.

-

Cool the vial to room temperature and evaporate the methanolic HCl under a gentle stream of nitrogen.

-

Acylation: To the dried methyl ester derivative, add 100 µL of a solution of PFPA in ethyl acetate (1:4, v/v).

-

Seal the vial and heat at 65°C for 30 minutes. This step derivatizes the amide group of both the parent drug and the metabolite.

-

Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Protocol B: One-Step Silylation

This is a common and effective method for derivatizing compounds with active hydrogens, such as amides and carboxylic acids.

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (optional, as a catalyst)

-

Heating block or water bath

-

Reaction vials (1.5 mL) with screw caps

Procedure:

-

To the dried sample residue, add 100 µL of BSTFA (+1% TMCS). If needed, 50 µL of pyridine can be added to facilitate the reaction.

-

Seal the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required for the specific instrumentation used.

| Parameter | Suggested Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 250°C |

| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min) |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 50-550 |

| Solvent Delay | 5 minutes |

Data Presentation

The following tables summarize the expected quantitative data for the derivatized this compound and its metabolite. Please note that the retention times and m/z values are estimates based on structurally similar compounds and should be confirmed experimentally.

Table 1: Expected Retention Times

| Compound | Derivatization Method | Expected Retention Time (min) |

| This compound | Silylation (BSTFA) | 12.0 - 14.0 |

| 5-oxo-2-pyrrolidinepropanoic acid | Esterification/Acylation | 10.0 - 12.0 |

| 5-oxo-2-pyrrolidinepropanoic acid | Silylation (BSTFA) | 9.0 - 11.0 |

Table 2: Expected Mass-to-Charge Ratios (m/z) of Key Fragments

| Compound | Derivatization Method | Parent Ion (M+) | Key Fragment Ions (m/z) |

| This compound | Silylation (BSTFA) | (Not typically observed) | (To be determined experimentally) |

| 5-oxo-2-pyrrolidinepropanoic acid | Esterification/Acylation | (Not typically observed) | 269, 289 |

| 5-oxo-2-pyrrolidinepropanoic acid | Silylation (BSTFA) | (Not typically observed) | 244, 156, 73 |

Experimental Workflow

The overall workflow for the identification of this compound and its metabolite is depicted below.

References

Application Notes and Protocols: Assessing the Efficacy of Rolziracetam on Spatial Memory Using the Morris Water Maze

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the potential nootropic effects of Rolziracetam on spatial learning and memory in a rodent model using the Morris Water Maze (MWM). Due to the limited publicly available data on this compound in this specific behavioral paradigm, this protocol is based on established MWM procedures and informed by pharmacokinetic data of this compound and dosage information from closely related racetam compounds.

Introduction

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn to locate a submerged escape platform using distal visual cues. This protocol is designed to test the hypothesis that this compound can ameliorate chemically-induced spatial memory deficits, a common screening method for cognitive enhancers.

Materials and Apparatus

A detailed list of necessary materials and the specifications for the Morris Water Maze apparatus are provided below.

| Category | Item | Specifications |

| Apparatus | Morris Water Maze | Circular pool, 1.5-2.0 m diameter, 60 cm height. Made of non-porous material (e.g., polypropylene), dark-colored to increase contrast with a light-colored animal. |

| Escape Platform | 10-15 cm diameter, submerged 1-2 cm below the water surface. The surface should be textured to allow for easy climbing. | |

| Water | Maintained at 22-26°C. Made opaque with non-toxic white tempera paint or powdered non-fat milk. | |

| Tracking System | Video camera mounted above the maze, connected to a computer with tracking software (e.g., Any-maze, EthoVision). | |

| Holding Cages | Standard rodent cages with bedding. | |

| Heating Lamp | To warm animals after each trial. | |

| Reagents | This compound | Purity >98%. |

| Scopolamine Hydrobromide | To induce amnesia. | |

| Vehicle for this compound | e.g., 0.9% Saline, 0.5% Carboxymethylcellulose (CMC) in water, or 10% 2-hydroxypropyl-β-cyclodextrin. | |

| Vehicle for Scopolamine | 0.9% Saline. | |

| Animals | Rodents | Male Wistar or Sprague-Dawley rats (250-350g) or C57BL/6 mice (25-30g). Animals should be housed under a 12h light/dark cycle with ad libitum access to food and water. |

Experimental Design and Protocols

This protocol outlines a 7-day experiment, including habituation, acquisition training, and a probe trial to assess spatial memory.

Experimental Groups

A minimum of four experimental groups are recommended to robustly assess the effects of this compound.

| Group | Treatment 1 (Vehicle/Drug) | Treatment 2 (Saline/Scopolamine) | Purpose |

| 1. Control | Vehicle | Saline | Establishes baseline performance in the MWM. |

| 2. Amnesia | Vehicle | Scopolamine (0.4-1 mg/kg, i.p.)[1][2][3] | Induces a spatial memory deficit. |

| 3. This compound (Low Dose) | This compound (e.g., 30 mg/kg, p.o.) | Scopolamine (0.4-1 mg/kg, i.p.) | Tests the efficacy of a low dose of this compound to reverse the deficit. |

| 4. This compound (High Dose) | This compound (e.g., 100 mg/kg, p.o.) | Scopolamine (0.4-1 mg/kg, i.p.) | Tests the efficacy of a high dose of this compound to reverse the deficit. |

| 5. This compound Only (Optional) | This compound (e.g., 100 mg/kg, p.o.) | Saline | Assesses the effect of this compound on non-impaired animals. |

Note on this compound Dosage: As no direct MWM studies with this compound are available, the proposed dosages are inferred from studies on other racetams like piracetam (100-400 mg/kg), aniracetam (50-100 mg/kg), and oxiracetam (30-200 mg/kg) in rodents.[4] A pilot study to determine the optimal dose range for this compound is highly recommended.

Drug Preparation and Administration

-

This compound: Dissolve or suspend in the chosen vehicle. Administer orally (p.o.) via gavage.

-

Scopolamine: Dissolve in 0.9% saline. Administer via intraperitoneal (i.p.) injection.

-

Administration Timing: Based on pharmacokinetic data showing rapid absorption of this compound with peak plasma radioactivity within 30-60 minutes, administer this compound 60 minutes before the first trial of each day. Administer scopolamine 30 minutes before the first trial to induce amnesia.

Experimental Timeline

| Day | Phase | Procedure |

| 1 | Habituation | Allow each animal to swim freely in the pool for 60 seconds without the platform. Then, guide the animal to the visible platform and allow it to remain there for 30 seconds. |

| 2-6 | Acquisition Training | Four trials per day for each animal. The platform is hidden in a constant location. The starting position is varied for each trial (North, South, East, West). Each trial lasts for a maximum of 60 seconds or until the animal finds the platform. Allow the animal to rest on the platform for 30 seconds after each trial. |

| 7 | Probe Trial | The platform is removed from the pool. Each animal is allowed to swim freely for 60 seconds. |

Data Collection and Analysis

The following parameters should be recorded by the tracking software for each trial.

| Parameter | Description | Phase | Primary Measure Of |

| Escape Latency | Time taken to find the hidden platform. | Acquisition | Learning |

| Path Length | The total distance traveled to find the platform. | Acquisition | Learning Efficiency |

| Swim Speed | The average speed of the animal in the pool. | Acquisition & Probe | Motor Function (to rule out confounding effects) |

| Time in Target Quadrant | The percentage of time spent in the quadrant where the platform was previously located. | Probe | Memory Retention |

| Platform Crossings | The number of times the animal crosses the exact location where the platform used to be. | Probe | Memory Precision |

Statistical analysis should be performed using appropriate methods, such as two-way repeated measures ANOVA for acquisition data and one-way ANOVA followed by post-hoc tests for probe trial data.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Morris water maze protocol.

Putative Signaling Pathway of this compound

The precise molecular mechanism of this compound is not fully elucidated. However, like other racetams, it is believed to modulate the cholinergic and glutamatergic systems, which are crucial for learning and memory.

Caption: Putative signaling pathways modulated by this compound.

Conclusion

This protocol provides a robust framework for the preclinical evaluation of this compound's effects on spatial memory. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is essential for the development of novel cognitive enhancers. It is imperative to acknowledge that the proposed dosages for this compound are extrapolated from related compounds and should be optimized in preliminary studies.

References

- 1. researchgate.net [researchgate.net]

- 2. njppp.com [njppp.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lentiviral-Mediated Gene Silencing to Identify Rolziracetam's Molecular Targets

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rolziracetam is a novel nootropic agent from the racetam class, known for its potential to enhance cognitive function.[1][2] While its therapeutic benefits are promising, the precise molecular targets and mechanisms of action remain to be fully elucidated.[1][3][4] Racetams are known to modulate central neurotransmitters like acetylcholine and glutamate. Some members of this class act as positive allosteric modulators of AMPA receptors. This document provides detailed application notes and protocols for utilizing lentiviral-mediated gene silencing, a powerful technique to systematically identify the molecular targets of this compound. By knocking down specific genes, researchers can observe changes in cellular response to this compound, thereby pinpointing the proteins essential for its activity.